Cas no 70125-17-6 (2-(methylamino)-8-quinolinol)
2-(methylamino)-8-quinolinol Chemical and Physical Properties
Names and Identifiers
-
- 2-(Methylamino)quinolin-8-ol
- 2-(methylamino)-8-quinolinol(SALTDATA: FREE)
- 2-methylamino-quinolin-8-ol
- CHEMBRDG-BB 5175081
- 2-(METHYLAMINO)-8-QUINOLINOL
- 8-hydroxy-2-methylaminoquinoline
- HMS1579M16
- Oprea1_836237
- BS-38396
- FT-0730099
- XBYZXLIEDQJISL-UHFFFAOYSA-N
- 70125-17-6
- SCHEMBL1041892
- CS-0455055
- SB68187
- AKOS006282521
- DTXSID30362502
- MFCD00168932
- DA-03438
- CHEMBL5283541
- 2-(methylamino)-8-quinolinol
-
- MDL: MFCD00168932
- Inchi: 1S/C10H10N2O/c1-11-9-6-5-7-3-2-4-8(13)10(7)12-9/h2-6,13H,1H3,(H,11,12)
- InChI Key: XBYZXLIEDQJISL-UHFFFAOYSA-N
- SMILES: OC1=CC=CC2=CC=C(NC)N=C21
Computed Properties
- Exact Mass: 174.07900
- Monoisotopic Mass: 174.079
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 174
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 45.2Ų
Experimental Properties
- Density: 1.293
- Boiling Point: 374.7°C at 760 mmHg
- Flash Point: 180.4°C
- Refractive Index: 1.728
- PSA: 45.15000
- LogP: 2.05510
2-(methylamino)-8-quinolinol Customs Data
- HS CODE:2933499090
- Customs Data:
China Customs Code:
2933499090Overview:
2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-(methylamino)-8-quinolinol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M288523-50mg |
2-(methylamino)-8-quinolinol |
70125-17-6 | 50mg |
$ 70.00 | 2022-06-04 | ||
| TRC | M288523-100mg |
2-(methylamino)-8-quinolinol |
70125-17-6 | 100mg |
$ 95.00 | 2022-06-04 | ||
| TRC | M288523-500mg |
2-(methylamino)-8-quinolinol |
70125-17-6 | 500mg |
$ 365.00 | 2022-06-04 | ||
| Chemenu | CM227692-1g |
2-(Methylamino)quinolin-8-ol |
70125-17-6 | 95% | 1g |
$218 | 2024-07-24 | |
| Chemenu | CM227692-5g |
2-(Methylamino)quinolin-8-ol |
70125-17-6 | 95% | 5g |
$593 | 2024-07-24 | |
| abcr | AB217973-250 mg |
2-(Methylamino)-8-quinolinol; 95% |
70125-17-6 | 250MG |
€151.40 | 2022-06-11 | ||
| abcr | AB217973-1 g |
2-(Methylamino)-8-quinolinol; 95% |
70125-17-6 | 1g |
€205.80 | 2022-06-11 | ||
| abcr | AB217973-5 g |
2-(Methylamino)-8-quinolinol; 95% |
70125-17-6 | 5g |
€524.20 | 2022-06-11 | ||
| abcr | AB217973-1g |
2-(Methylamino)-8-quinolinol, 95%; . |
70125-17-6 | 95% | 1g |
€94.10 | 2025-04-17 | |
| abcr | AB217973-5g |
2-(Methylamino)-8-quinolinol, 95%; . |
70125-17-6 | 95% | 5g |
€186.30 | 2025-04-17 |
2-(methylamino)-8-quinolinol Suppliers
2-(methylamino)-8-quinolinol Related Literature
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
Additional information on 2-(methylamino)-8-quinolinol
Recent Advances in the Study of 2-(Methylamino)-8-quinolinol (CAS: 70125-17-6): A Promising Compound in Chemical Biology and Medicine
2-(Methylamino)-8-quinolinol (CAS: 70125-17-6) has recently emerged as a compound of significant interest in the fields of chemical biology and medicinal chemistry. This heterocyclic derivative of quinoline has demonstrated a range of biological activities, including antimicrobial, anticancer, and neuroprotective properties. Recent studies have focused on elucidating its mechanism of action, optimizing its pharmacological profile, and exploring its potential therapeutic applications. This research brief synthesizes the latest findings on this compound, providing a comprehensive overview of its current status in scientific research.
A key area of investigation has been the antimicrobial activity of 2-(methylamino)-8-quinolinol. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its potent inhibitory effects against multidrug-resistant bacterial strains, particularly methicillin-resistant Staphylococcus aureus (MRSA). The compound was shown to disrupt bacterial membrane integrity and interfere with essential metabolic pathways, suggesting a novel mechanism distinct from existing antibiotics. These findings position 2-(methylamino)-8-quinolinol as a potential lead compound for developing new antimicrobial agents to address the growing challenge of antibiotic resistance.
In cancer research, 2-(methylamino)-8-quinolinol has shown promising results as a potential chemotherapeutic agent. Recent in vitro and in vivo studies have revealed its ability to selectively induce apoptosis in various cancer cell lines while exhibiting minimal toxicity to normal cells. Particularly noteworthy is its activity against triple-negative breast cancer cells, as reported in a 2024 Cancer Research publication. The compound appears to modulate multiple signaling pathways, including the PI3K/AKT and MAPK cascades, suggesting a multi-targeted mechanism of action that could overcome the limitations of single-target therapies.
The neuroprotective potential of 2-(methylamino)-8-quinolinol has also gained attention in recent studies. Research published in ACS Chemical Neuroscience (2023) demonstrated its ability to chelate metal ions implicated in neurodegenerative diseases while simultaneously exhibiting antioxidant properties. These dual mechanisms make it particularly interesting for potential applications in Alzheimer's and Parkinson's disease research. The compound's ability to cross the blood-brain barrier, as confirmed in pharmacokinetic studies, further enhances its therapeutic potential in neurological disorders.
From a chemical biology perspective, recent work has focused on structure-activity relationship (SAR) studies to optimize the pharmacological properties of 2-(methylamino)-8-quinolinol. Modifications at various positions of the quinoline scaffold have been systematically explored to enhance potency, selectivity, and metabolic stability. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported several analogs with improved pharmacokinetic profiles while maintaining or enhancing biological activity. These developments represent significant progress toward potential clinical translation of this compound class.
Despite these promising developments, challenges remain in the development of 2-(methylamino)-8-quinolinol as a therapeutic agent. Current research efforts are addressing issues such as formulation optimization, potential off-target effects, and comprehensive toxicity profiling. The compound's unique chemical properties, including its metal-chelating ability, present both opportunities and challenges that require careful consideration in drug development strategies. Ongoing preclinical studies are expected to provide critical data to guide future development directions.
In conclusion, 2-(methylamino)-8-quinolinol (CAS: 70125-17-6) represents a versatile scaffold with multiple potential therapeutic applications. The recent surge in research publications reflects growing recognition of its pharmacological potential across diverse disease areas. As research continues to uncover its molecular mechanisms and optimize its properties, this compound may serve as a valuable tool in chemical biology and a promising candidate for drug development. Future studies will likely focus on translational research to bridge the gap between laboratory findings and clinical applications.
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